molecular formula C9H9BN2O2 B055030 (4-(1H-Pyrazol-1-yl)phenyl)boronic acid CAS No. 891270-35-2

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid

Cat. No. B055030
CAS RN: 891270-35-2
M. Wt: 187.99 g/mol
InChI Key: XTVMZKCCFLOJBL-UHFFFAOYSA-N
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Description

“(4-(1H-Pyrazol-1-yl)phenyl)boronic acid” is a ring assembly and a member of pyrazoles . It is a reagent used for Suzuki-Miyaura cross-coupling reactions, transesterification reactions .


Chemical Reactions Analysis

“(4-(1H-Pyrazol-1-yl)phenyl)boronic acid” is used as a reagent for Suzuki-Miyaura cross-coupling reactions, transesterification reactions . It is involved in several reactions as a reagent for the preparation of aminothiazoles as -secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders .


Physical And Chemical Properties Analysis

“(4-(1H-Pyrazol-1-yl)phenyl)boronic acid” has a molecular weight of 187.99 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 374.1±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its physical form is solid .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Many pyrazole derivatives, including 4-(1H-PYRAZOL-1-YL)PHENYLBORONIC ACID, have been approved as analgesic and anti-inflammatory drugs .

Antimicrobial Applications

Pyrazole derivatives have shown significant antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Anticonvulsant and Antidepressant Applications

Research has shown that pyrazole derivatives can be used as anticonvulsant and antidepressant drugs .

Antimycobacterial Applications

Pyrazole derivatives have been found to have antimycobacterial properties . This suggests their potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Antiviral Applications

Pyrazole compounds, including 4-(1H-PYRAZOL-1-YL)PHENYLBORONIC ACID, have demonstrated antiviral properties . In addition, the sulfonamide functionality of this compound can display anti-viral HIV activities .

Antitumor Applications

Pyrazole derivatives have been found to have antitumor properties . This suggests their potential use in cancer treatment.

Antimalarial Applications

Pyrazole compounds have shown significant antimalarial activity . This makes them potential candidates for the development of new antimalarial drugs.

Anti-inflammatory Applications

Pyrazole compounds have demonstrated anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.

Safety And Hazards

“(4-(1H-Pyrazol-1-yl)phenyl)boronic acid” causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-pyrazol-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVMZKCCFLOJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2C=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586303
Record name [4-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid

CAS RN

891270-35-2
Record name [4-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(1H-Pyrazol-1-yl)phenyl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen stream, to a solution of 1-(4-bromophenyl)-1H-pyrazole (995 mg, 4.46 mmol) in anhydrous THF (12 ml), a hexane solution of n-butyllithium (1.6 M, 2.79 ml, 4.46 mmol) was added dropwise at −78° C. After stirring at the same temperature for 1 hour, this solution was added dropwise at −78° C. to a solution of trimethyl borate (1.07 ml, 9.37 mmol) in anhydrous THF (8 ml). After stirring at the same temperature for 1 hour, the reaction mixture was stirred at room temperature for one day and a night. After addition of saturated aqueous ammonium chloride, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride and dried over magnesium sulfate. After filtration, the solvent was concentrated under reduced pressure. The resulting residue was purified by flash column chromatography (developing solution=methylene chloride:methanol (50:1)) to give the titled compound (314 mg, 37%).
Quantity
995 mg
Type
reactant
Reaction Step One
Quantity
2.79 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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